3-BENZYLOXY-5-BROMOBENZOIC ACID
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFROXMGZVLABNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681841 | |
| Record name | 3-(Benzyloxy)-5-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-70-4 | |
| Record name | 3-Bromo-5-(phenylmethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)-5-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy 5 Bromobenzoic Acid
Reactivity Profiles of the Carboxylic Acid Functional Group
The carboxylic acid group is a cornerstone of the molecule's reactivity, participating in a range of classical and modern organic transformations. Its reactions are central to the synthesis of derivatives such as esters and amides.
Esterification Reactions and Ester Hydrolysis Kinetics
The conversion of 3-benzyloxy-5-bromobenzoic acid into its corresponding esters is a fundamental reaction, typically achieved through Fischer-Speier esterification. This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comopenstax.org The mechanism is an equilibrium-based nucleophilic acyl substitution. openstax.org
The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com A subsequent proton transfer and elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com The reaction's equilibrium can be shifted toward the ester product by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.comopenstax.org
Conversely, the reverse reaction, ester hydrolysis, can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis follows the reverse mechanism of Fischer esterification, favored by an excess of water. openstax.org Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl group. For instance, the hydrolysis of a related benzyl (B1604629) ester, 2-(Benzyloxy)-5-bromo-benzoic acid benzyl ester, is efficiently carried out using sodium hydroxide in a methanol/water mixture at elevated temperatures, yielding the corresponding carboxylate salt. chemicalbook.com
Table 1: Conditions for Esterification and Hydrolysis
| Transformation | Typical Reagents | Mechanism Type | Key Factor |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Acid-Catalyzed Nucleophilic Acyl Substitution | Equilibrium; favored by excess alcohol or water removal. masterorganicchemistry.com |
| Base-Catalyzed Hydrolysis (Saponification) | Aqueous Base (e.g., NaOH, KOH) | Base-Catalyzed Nucleophilic Acyl Substitution | Irreversible; produces a carboxylate salt. chemicalbook.com |
Amide Formation Pathways and Peptide Coupling Methodologies
The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient due to the acid-base reaction that forms an unreactive carboxylate salt. openstax.orglibretexts.org Therefore, the synthesis of amides from this compound requires the use of coupling reagents to "activate" the carboxyl group. libretexts.org
A diverse array of methodologies has been developed for this purpose, particularly within the field of peptide synthesis. nih.gov These methods typically convert the carboxylic acid's hydroxyl group into a better leaving group. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), and phosphonium (B103445) salts. nih.govyoutube.com
A modern approach involves the in situ generation of phosphonium salts from reagents like N-chlorophthalimide and triphenylphosphine. nih.gov In this process, chloro- and imido-phosphonium salts are formed, which then react with the carboxylic acid to generate a highly reactive acyloxy-phosphonium intermediate. This intermediate is readily attacked by an amine nucleophile to form the desired amide with good to excellent yields at room temperature. nih.gov Catalytic methods for amide bond formation, utilizing agents like boric acid derivatives, have also been developed to improve efficiency and reduce waste. diva-portal.org
Table 2: Common Peptide Coupling Methodologies
| Coupling Reagent Class | Example Reagents | Reactive Intermediate | Reference |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | youtube.com |
| Phosphonium Salts | BOP, PyBOP, HBTU | Acyloxy-phosphonium species | nih.gov |
| Boron-based Catalysts | Alkylboronic acids, Boric acid | Acyloxyboron species | diva-portal.org |
Decarboxylative Processes and Their Mechanisms
The removal of the carboxylic acid group via decarboxylation is a significant transformation. For aromatic carboxylic acids like this compound, this process is often challenging and may require specific reagents or conditions. nih.gov The mechanism of such reactions, particularly in halodecarboxylation (where the carboxyl group is replaced by a halogen), can be complex and ambiguous. nih.govacs.org
Two primary mechanistic pathways are generally considered for the decarboxylation of aromatic acids: a radical pathway and a non-radical concerted pathway. nih.govacs.org
Radical Mechanism : The classic Hunsdiecker reaction, which involves treating the silver salt of the carboxylic acid with bromine, proceeds through a radical mechanism. This would involve the formation of an aroyl hypobromite (B1234621) intermediate, which then homolytically cleaves to form a benzyloxy radical. This radical can then lose carbon dioxide to generate an aryl radical, which is subsequently trapped by a bromine atom. nih.gov The stability of the intermediate aryl radical is a crucial factor in this pathway.
Concerted Mechanism : An alternative pathway avoids radical intermediates. In this scenario, the preformed aroyl hypohalite undergoes a concerted direct ipso-substitution, where the C-C bond breaks and the C-Br bond forms simultaneously through a cyclic transition state. nih.govacs.org
Transformations Involving the Aryl Bromide Moiety
The bromine atom attached to the aromatic ring serves as a versatile handle for further functionalization through substitution or removal.
Nucleophilic Aromatic Substitution Reactions
The bromine atom on the benzene (B151609) ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org However, aryl halides are generally resistant to nucleophilic attack unless the aromatic ring is activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub
In this compound, the bromine atom and the benzyloxy group both exert an electron-withdrawing inductive effect, which makes the ring more electron-poor and thus more susceptible to nucleophilic attack than benzene itself. However, these are not considered strong activating groups like a nitro (NO₂) group. Consequently, SNAr reactions on this substrate typically require strong nucleophiles (e.g., alkoxides, amides) and may necessitate harsh reaction conditions such as high temperatures. pressbooks.pub
The SNAr reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub
Addition : The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining factor. pressbooks.pub
Elimination : The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.
Under exceptionally strong basic conditions (e.g., sodium amide, NaNH₂), an alternative elimination-addition pathway involving a highly reactive benzyne (B1209423) intermediate can occur, though the SNAr pathway is more common for activated aryl halides. pressbooks.pub
Aryl Radical Generation and Free Radical Cyclization Pathways
The carbon-bromine bond in this compound serves as a latent site for the generation of an aryl radical. This transformation is typically initiated through single-electron reduction of the C-Br bond, which, after the loss of a bromide anion, yields the corresponding aryl radical. nih.gov This reactive intermediate is a cornerstone for constructing complex molecular architectures via free-radical cyclization pathways.
Research on analogous bromoaryl compounds demonstrates that aryl radicals generated in this manner can undergo intramolecular cyclization, provided a suitable radical acceptor is present within the molecule. nih.govresearchgate.net For instance, in a process analogous to the reactivity of 2-bromo-3-benzyloxypyridine, the aryl radical of this compound could theoretically attack an appropriately positioned unsaturated system. nih.gov The regiochemical outcome of such cyclizations is often governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored, leading to the formation of five-membered rings. nih.gov These radical-mediated reactions are instrumental in synthesizing a variety of nitrogen heterocycles and other complex fused-ring systems from 2-bromobenzoic acid precursors. researchgate.net
| Radical Precursor Type | Method of Generation | Potential Cyclization Pathway | Product Type |
| Aryl Bromide | Single Electron Transfer (SET), Photoredox Catalysis | 5-exo cyclization | Indolines, Spirocycles nih.gov |
| Aryl Bromide | Tin Hydride mediated | Homolytic Aromatic Substitution | Biaryls, Benzolactams researchgate.net |
| Aryl Diazonium Salt | Treatment with Fe(II) | Allylation/Vinylation | Arylated Alkenes |
| Acyl Hypohalite | Decomposition | Halodecarboxylation | Aryl Halides acs.org |
Chemical Behavior of the Benzylic Ether Linkage
The benzyloxy group in this compound functions as a protective group for the phenolic oxygen. Its chemical behavior—specifically its cleavage, transformation, and stability—is of paramount importance in multi-step organic synthesis.
The removal of the benzyl group, or deprotection, to unveil the phenol (B47542) is a common and critical transformation. Several strategies exist, each with distinct advantages and limitations.
Catalytic Hydrogenolysis : This is a classical method for benzyl ether cleavage, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to produce the corresponding alcohol and toluene. organic-chemistry.org However, this method suffers from poor functional group compatibility, as it can also reduce other sensitive moieties like alkenes, alkynes, and azides. acs.org
Acid-Mediated Cleavage : Strong Brønsted acids, such as hydrochloric acid, and Lewis acids can effect the cleavage of benzyl ethers. organic-chemistry.orgmdma.ch The use of strong acids is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Certain Lewis acids offer greater selectivity; for example, tin(IV) chloride (SnCl4) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers, highlighting the relative stability of the ether linkage under these specific conditions. cdnsciencepub.comdal.ca
Oxidative Cleavage : This approach avoids the use of harsh reducing or acidic conditions. A notable method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can be used as a stoichiometric or catalytic photo-oxidant under visible light irradiation. acs.org This visible-light-mediated debenzylation is highly tolerant of various functional groups, making benzyl ethers temporary protective groups that can be removed without affecting sensitive parts of the molecule. acs.org
| Deprotection Method | Reagent(s) | Key Features & Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Effective but can reduce other functional groups. organic-chemistry.orgacs.org |
| Strong Acid Cleavage | HCl, H₂SO₄ | Limited to acid-stable substrates. organic-chemistry.orgmdma.ch |
| Lewis Acid Cleavage | BCl₃, SnCl₄ | BCl₃ is effective; SnCl₄ shows selectivity for esters over ethers. organic-chemistry.orgcdnsciencepub.com |
| Oxidative Cleavage | DDQ, Ozone | High functional group tolerance, especially with visible-light/DDQ. organic-chemistry.orgacs.org |
The benzylic methylene (B1212753) (CH₂) carbon of the ether linkage is susceptible to oxidation, providing a pathway to other functional groups without cleaving the ether bond itself.
Oxidation to Aldehydes and Esters : Benzylic ethers can be oxidized to aromatic aldehydes and alcohols using oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. organic-chemistry.orgresearchgate.net The mechanism likely involves a formal hydride abstraction from the benzylic carbon. researchgate.net Furthermore, selective oxidation can be achieved using N-bromosuccinimide (NBS); by controlling the stoichiometry, benzyl ethers can be converted to either aromatic aldehydes or aromatic methyl esters. nih.gov
Palladium-Catalyzed Transformations : In the presence of a palladium on carbon (Pd/C) catalyst and an oxygen atmosphere, benzylic ethers can undergo oxidative transformation in ethylene (B1197577) glycol to yield hydroxyethyl (B10761427) esters. nitech.ac.jp
| Oxidant | Product(s) | Mechanistic Insight |
| 4-acetamido-TEMPO | Aromatic Aldehyde + Alcohol | Likely involves hydride abstraction from the benzylic carbon. researchgate.net |
| N-Bromosuccinimide (NBS) | Aromatic Aldehyde or Methyl Ester | Product selectivity controlled by NBS stoichiometry. nih.gov |
| Pd/C, O₂ in Ethylene Glycol | Hydroxyethyl Ester | Heterogeneous catalysis using a clean oxidant. nitech.ac.jp |
| Ozone (O₃) | Benzoic Ester, Benzoic Acid | Oxidative removal of the benzyl group. organic-chemistry.org |
The utility of the benzyl ether as a protecting group stems from its robustness across a wide range of chemical conditions. acs.org It is generally stable to basic conditions, as demonstrated in syntheses where potassium hydroxide is used for ester hydrolysis without affecting a 3,5-bis(benzyloxy) moiety. nih.gov It also shows stability towards certain Lewis acids like SnCl₄ under conditions that cleave esters. cdnsciencepub.comdal.ca
However, the linkage is labile under specific, often harsh, conditions. It is susceptible to cleavage by strong acids and is readily cleaved by catalytic hydrogenolysis. organic-chemistry.orgacs.org This predictable reactivity allows for its strategic removal at a desired stage in a synthetic sequence. The stability of related heterocyclic compounds has been shown to be highly dependent on the solvent and the type of acidic or basic additive used. researchgate.net
| Chemical Environment | Stability of Benzylic Ether Linkage |
| Strong Base (e.g., KOH) | Generally Stable nih.gov |
| Strong Acid (e.g., HCl) | Labile / Prone to Cleavage organic-chemistry.orgmdma.ch |
| Lewis Acid (e.g., SnCl₄) | Stable (relative to benzyl esters) cdnsciencepub.comdal.ca |
| Catalytic Hydrogenation (H₂/Pd) | Labile / Readily Cleaved organic-chemistry.orgacs.org |
| Oxidizing Agents (e.g., DDQ) | Labile / Prone to Cleavage acs.org |
Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies
Understanding the precise step-by-step pathways of reactions involving this compound requires sophisticated mechanistic studies. Kinetic analysis and isotopic labeling are powerful tools for this purpose. symeres.com
Isotopic labeling involves replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C or ¹⁴C). wikipedia.orgimist.ma The location of the label in the product molecules can trace the atom's path through the reaction. Furthermore, the substitution can influence the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). symeres.com A significant KIE (e.g., kH/kD > 1) indicates that the bond to the labeled atom is being broken in the rate-determining step of the reaction, providing crucial evidence for a proposed mechanism. sci-hub.se
For example, in studies of radical cyclizations analogous to those possible for this compound, deuterium labeling has been used to probe the mechanism. The incorporation of deuterium from a deuterated solvent into the product at a specific position supported a proposed radical-polar crossover mechanism, where a dienyl anion intermediate is protonated by the solvent. nih.gov Similarly, kinetic isotope effect studies on direct arylation reactions have shown kH/kD values around 5, confirming that C-H bond activation is a key part of the reaction mechanism. sci-hub.se These techniques provide a level of mechanistic detail that is unattainable through simple product analysis alone.
| Technique | Application | Mechanistic Insight Provided |
| Deuterium (²H) Labeling | Tracing hydrogen atom pathways in radical cyclizations. nih.gov | Confirms the involvement of solvent in protonation steps and supports specific intermediates (e.g., dienyl anion). nih.gov |
| Kinetic Isotope Effect (KIE) | Measuring rate changes upon isotopic substitution (e.g., C-H vs C-D). symeres.comsci-hub.se | Identifies the rate-determining step of a reaction, such as C-H bond cleavage. sci-hub.se |
| Carbon-13 (¹³C) Labeling | Determining the fate of specific carbon atoms in rearrangements. | Elucidates skeletal rearrangements and complex reaction pathways. wikipedia.org |
| Computational Studies | Modeling radical stability and reaction pathways. escholarship.org | Complements experimental data by predicting intermediate structures and transition state energies. escholarship.org |
Synthesis and Structural Characterization of Advanced Derivatives and Analogues of 3 Benzyloxy 5 Bromobenzoic Acid
Design and Synthesis of Diversified Chemical Libraries
The creation of diverse chemical libraries from 3-benzyloxy-5-bromobenzoic acid allows for a broad exploration of structure-activity relationships. Synthetic strategies are often designed to be convergent, allowing for the rapid assembly of a wide range of analogues.
One common strategy involves the oxidation of alkyl side chains on the aromatic ring to carboxylic acids. openstax.orglibretexts.orgmsu.edumsu.edu This transformation is typically achieved using strong oxidizing agents like potassium permanganate. openstax.orglibretexts.org The reaction proceeds via the formation of a benzylic radical, which is stabilized by the adjacent aromatic ring. openstax.orglibretexts.org It is a requirement for this reaction that the benzylic carbon possesses at least one hydrogen atom. libretexts.org
The electronic nature of substituents on the benzoic acid ring significantly influences its acidity and reactivity. pharmaguideline.comucalgary.cafiveable.me Electron-withdrawing groups, such as halogens or nitro groups, increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects. pharmaguideline.comfiveable.melibretexts.orglibretexts.org Conversely, electron-donating groups decrease acidity by destabilizing the conjugate base. pharmaguideline.comfiveable.me
The position of the substituent also plays a critical role. Substituents at the ortho and para positions have a more pronounced effect on acidity compared to those at the meta position due to their direct involvement in resonance stabilization. fiveable.me Interestingly, most ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of benzoic acid, a phenomenon known as the ortho-effect, which is thought to arise from a combination of steric and electronic factors. libretexts.org
The reactivity of the aromatic ring towards electrophilic substitution is also governed by these substituent effects. ucalgary.cafiveable.me Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups are deactivating. ucalgary.cafiveable.melibretexts.org
Table 1: Effect of Substituents on the Acidity of p-Substituted Benzoic Acids libretexts.org
| Substituent (Y) | Ka × 10–5 | pKa | Effect on Acidity |
| –NO2 | 39 | 3.41 | Increases acidity |
| –CN | 28 | 3.55 | Increases acidity |
| –CHO | 18 | 3.75 | Increases acidity |
| –Br | 11 | 3.96 | Increases acidity |
| –Cl | 10 | 4.0 | Increases acidity |
| –H | 6.46 | 4.19 | Reference |
| –CH3 | 4.3 | 4.34 | Decreases acidity |
| –OCH3 | 3.5 | 4.46 | Decreases acidity |
| –OH | 3.3 | 4.48 | Decreases acidity |
The synthesis of polyfunctionalized aromatic compounds from starting materials like this compound is a significant area of interest. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. researchgate.netsnnu.edu.cn For example, the Catellani reaction allows for the introduction of various substituents at the ortho and ipso positions of an aryl halide. researchgate.net
The development of palladium/norbornene cooperative catalysis has provided a versatile method for constructing polyfunctionalized aromatic systems. researchgate.netsnnu.edu.cnresearchgate.net This strategy can be initiated by either Pd(0) or Pd(II) catalysts and enables the synthesis of complex molecules from simpler building blocks. researchgate.netsnnu.edu.cn These reactions often exhibit high chemo-, regio-, and stereoselectivity. researchgate.net
Analytical Methodologies for Structural Confirmation and Purity Assessment
Rigorous analytical techniques are essential for the unambiguous structural elucidation and purity determination of the synthesized derivatives of this compound.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish the connectivity and stereochemistry of the synthesized compounds. mdpi.comresearchgate.net
In the ¹H NMR spectrum of a typical benzyloxybenzoic acid derivative, characteristic signals for the aromatic protons of the benzoic acid and benzyloxy rings, as well as the benzylic methylene (B1212753) protons, are observed. chemicalbook.com The chemical shifts and coupling constants of these signals provide valuable information about the substitution pattern on the aromatic rings. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. mdpi.com
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. nih.govlongdom.orgalgimed.com This is particularly useful for confirming the identity of newly synthesized molecules. mdpi.com
HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide high-resolution mass data that can distinguish between compounds with the same nominal mass. algimed.com The fragmentation patterns observed in the mass spectrum provide additional structural information. For brominated compounds, the characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) is a key diagnostic feature. algimed.com Isotopic dilution gas chromatography combined with HRMS (GC/HRMS) is a highly accurate method for the congener-specific ultratrace analysis of complex brominated compounds. nih.gov
Table 2: Comparison of LRMS and HRMS for the Analysis of Brominated Compounds longdom.org
| Parameter | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |
| Linear Range | 3.8 – 19.2 ng/g | 1.9 – 38.4 ng/g |
| Sensitivity to Matrix Effects | High | Low |
| Recovery | 77.0 – 121.9% | 83.2 – 115.3% |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful and non-destructive tool for the identification of functional groups within a molecular structure. These two techniques are complementary, as the selection rules governing them differ; some vibrational modes that are weak or absent in an IR spectrum may be strong in a Raman spectrum, and vice-versa.
For this compound, FT-IR and Raman spectra provide definitive evidence for its key structural features. The analysis focuses on the characteristic vibrational frequencies of the carboxylic acid, the ether linkage, the substituted aromatic rings, and the carbon-bromine bond. In the solid state, benzoic acid derivatives typically exist as centrosymmetric dimers through strong hydrogen bonding between the carboxylic acid moieties. This dimerization significantly influences the position and shape of the O-H and C=O stretching bands in the FT-IR spectrum.
The FT-IR spectrum of a related compound, 3,5-bis(benzyloxy)benzoic acid, shows characteristic aromatic C-H stretching around 3033 cm⁻¹ and a strong carbonyl (C=O) absorption at 1690 cm⁻¹. nih.govresearchgate.net For methyl 3-(benzyloxy)-4-bromobenzoate, an analogous ester, the benzyl (B1604629) ether C-O stretching is observed in the 1250–1270 cm⁻¹ region. The vibrational frequencies for this compound are interpreted based on these established ranges.
Key FT-IR and Raman Vibrational Assignments for this compound
This table presents expected vibrational frequencies based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | Weak | The broadness in IR is characteristic of strong intermolecular hydrogen bonding in the dimeric state. researchgate.net |
| Aromatic Rings | C-H stretch | 3100-3000 | Strong | Vibrations of the hydrogen atoms attached to the aromatic rings. |
| Carboxylic Acid | C=O stretch | 1710-1680 | Medium-Strong | The frequency is lowered due to conjugation with the benzene (B151609) ring and hydrogen bonding. nih.gov |
| Aromatic Rings | C=C stretch | 1610-1580, 1500-1400 | Strong | These bands confirm the presence of the aromatic backbone. |
| Benzyl Ether | C-O-C asymmetric stretch | 1270-1250 | Medium | Characteristic stretching vibration of the aryl-alkyl ether linkage. |
| Benzyl Ether | C-O-C symmetric stretch | 1100-1020 | Medium | |
| Carboxylic Acid | C-O stretch / O-H bend | 1320-1210 / 950-910 | Medium | These modes are coupled and confirm the carboxylic acid group. |
| Aromatic Ring | C-H out-of-plane bend | 900-675 | Weak | The pattern of these bands can help confirm the 1,3,5-substitution pattern on the benzoic acid ring. |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of energy corresponds to the promotion of electrons from lower energy molecular orbitals (like non-bonding, n, or pi, π orbitals) to higher energy, unoccupied orbitals (like anti-bonding pi, π*).
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring, which acts as the primary chromophore. Unsubstituted benzoic acid in an acidic aqueous solution exhibits two main absorption bands: a strong band (B-band or benzenoid band) around 230 nm and a weaker band (C-band or primary band) near 273-280 nm. rsc.org These absorptions are attributed to π→π* transitions within the aromatic system.
The presence of substituents on the benzene ring alters the energy of these transitions, leading to shifts in the absorption maxima (λmax).
Benzyloxy Group (-OCH₂Ph): This group acts as an auxochrome. The oxygen atom's lone pair of electrons can be delocalized into the aromatic π-system, increasing the extent of conjugation. This effect typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).
The combined effect of these two substituents on the benzoic acid core is expected to shift the B-band and C-band to longer wavelengths compared to the parent benzoic acid. The n→π* transition, originating from the lone pair electrons on the carbonyl oxygen, is also possible but is often much weaker and can be obscured by the more intense π→π* bands. rsc.org
Predicted UV-Visible Absorption Data for this compound
This table outlines the expected electronic transitions and absorption maxima based on the principles of UV-Vis spectroscopy and data for related benzoic acids.
| Transition Type | Chromophore/System | Predicted λmax Range (nm) | Notes |
|---|---|---|---|
| π→π* (B-band) | Substituted Benzene Ring | 235-250 | A bathochromic shift from the ~230 nm band of benzoic acid is expected due to the electronic contributions of the benzyloxy and bromo substituents. rsc.org |
| π→π* (C-band) | Substituted Benzene Ring | 280-300 | This secondary band is also expected to show a bathochromic shift from the ~273 nm band of benzoic acid. rsc.org |
Analysis of the UV-Vis spectrum confirms the extent of electronic conjugation within the molecule and is sensitive to the molecular environment, such as the pH of the solvent, which can deprotonate the carboxylic acid and alter the electronic structure. rsc.org
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
While specific crystallographic data for this compound is not publicly available, a detailed analysis can be performed by examining the crystal structure of the closely related analogue, 3,5-bis(benzyloxy)benzoic acid . nih.govresearchgate.net The structural features observed in this analogue are highly predictive of those expected for the title compound, particularly regarding the conformation of the benzoic acid core and its hydrogen bonding behavior.
The crystal structure of 3,5-bis(benzyloxy)benzoic acid reveals that the molecules form classic centrosymmetric dimers in the solid state. nih.govresearchgate.net This occurs through a pair of strong, intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This R²₂(8) ring motif is a hallmark of carboxylic acids in the crystalline phase. The O···O distance in this hydrogen bond is reported as 2.633 Å, indicating a strong interaction. nih.gov
The central benzene ring is essentially planar, and the benzyloxy groups adopt specific conformations relative to this ring. In the analogue, the dihedral angles between the benzyl rings and the central phenyl ring are 4.1° and 10.9°. nih.govresearchgate.net A similar arrangement, with the benzyloxy group being slightly out of plane with the central ring, is expected for this compound.
Crystallographic Data for the Analogous Compound: 3,5-Bis(benzyloxy)benzoic acid
This data provides a model for the expected solid-state structure of this compound.
| Parameter | Value (for 3,5-Bis(benzyloxy)benzoic acid) |
|---|---|
| Chemical Formula | C₂₁H₁₈O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6816 (4) |
| b (Å) | 9.7719 (7) |
| c (Å) | 15.6883 (12) |
| α (°) | 88.067 (3) |
| β (°) | 84.145 (3) |
| γ (°) | 80.932 (3) |
| Volume (ų) | 851.05 (11) |
| Z (molecules/unit cell) | 2 |
| Key Intermolecular Interaction | O-H···O Hydrogen Bond |
| Hydrogen Bond Geometry (D-H···A) | D···A distance = 2.633 Å |
Source: Data derived from crystallographic studies on 3,5-bis(benzyloxy)benzoic acid. nih.govresearchgate.net
Therefore, generating a detailed article based on the requested outline with specific research findings, data tables, and citations for each subsection is not possible at this time. The foundational experimental and computational data required to populate sections on DFT, Ab Initio methods, spectroscopic predictions, and molecular dynamics simulations for this particular molecule have not been publicly disseminated.
To fulfill the user's request, original research involving quantum chemical calculations and molecular dynamics simulations would need to be performed on this compound. Such studies would provide the necessary data to accurately discuss its electronic structure, reactivity, spectroscopic parameters, conformational behavior, and potential as a ligand in biological systems. Without these foundational studies, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and citation-based evidence.
Computational and Theoretical Studies on 3 Benzyloxy 5 Bromobenzoic Acid and Its Derivatives
Structure-Activity Relationship (SAR) Studies and Predictive Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. They aim to elucidate the relationship between the chemical structure of a molecule and its biological activity. Computational methods have become indispensable in this field, allowing for the prediction of activity and the rational design of new, more potent compounds.
In Silico Screening and Virtual Ligand Design
In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For a compound like 3-benzyloxy-5-bromobenzoic acid, virtual ligand design would involve several steps:
Target Identification and Preparation: A protein target of interest would be identified, and its three-dimensional structure, often obtained from the Protein Data Bank (PDB), would be prepared for docking. This preparation includes adding hydrogen atoms, assigning charges, and defining the binding site.
Ligand Library Generation: A virtual library of derivatives of this compound would be created. This could involve systematically modifying the substituents on the phenyl ring, altering the benzyloxy group, or changing the position of the bromine atom.
Molecular Docking: The virtual ligands would then be "docked" into the binding site of the target protein using software like AutoDock. umsha.ac.ir This process predicts the preferred orientation of the ligand when bound to the protein and estimates the binding affinity.
Hit Identification and Optimization: The results of the docking simulations would be analyzed to identify "hits"—compounds with high predicted binding affinities and favorable interactions with the protein. These hits can then be further optimized through iterative cycles of design, docking, and evaluation.
For instance, in the design of inhibitors for enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), a series of 3-phenoxybenzoylamino benzoic acid derivatives were evaluated using QSAR studies. dergipark.org.tr This research highlights how modifications to the core benzoic acid structure can significantly impact biological activity. dergipark.org.tr Similarly, in silico studies on 3-phenoxybenzoic acid have been used to predict its toxicological effects and biological activities by employing methods like molecular docking and molecular dynamics simulations. nih.gov
Prediction of Binding Affinities and Molecular Recognition Events
Predicting the binding affinity between a ligand and its target is a central goal of computational chemistry. Various methods are employed to achieve this, ranging from relatively simple scoring functions used in molecular docking to more rigorous but computationally expensive techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov
The MM/PBSA method calculates the free energy of binding by combining molecular mechanics energy calculations with a continuum solvation model. nih.gov This approach has been successfully used to predict the relative binding affinities of structurally related ligands. nih.gov For example, in a study of thioxoquinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors, MM/PBSA was used to evaluate the relative affinities of different binding modes of an inhibitor. nih.gov
Molecular recognition, the specific interaction between two or more molecules, is governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Computational methods can be used to visualize and quantify these interactions. For example, in the study of benzoic acid derivatives as α-amylase inhibitors, molecular docking revealed that hydrogen bonding and hydrophobic interactions were crucial for binding. bohrium.com
The binding of substituted benzoic acids to bovine serum albumin (BSA) has been studied experimentally and computationally, revealing that the binding constants are sensitive to the nature and position of substituents. nih.gov Such studies provide valuable data for developing QSAR models that can predict the plasma binding of drug candidates. nih.gov
Table 1: Computational Methods in SAR and Binding Affinity Prediction
| Method | Application | Key Insights |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. semanticscholar.orgui.ac.id | Can identify key physicochemical parameters for optimizing activity. dergipark.org.tr |
| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a protein. umsha.ac.irtandfonline.com | Provides insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions). bohrium.com |
| Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) | Calculating the free energy of binding. nih.gov | Offers a more rigorous prediction of relative binding affinities. nih.gov |
| Site Identification by Ligand Competitive Saturation (SILCS) | Identifying favorable interaction sites on a protein surface. currentsci.com | Guides the design of novel inhibitors by mapping functional group affinities. currentsci.com |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. Density Functional Theory (DFT) is a widely used method for these types of studies.
For reactions involving benzoic acid derivatives, DFT calculations can provide valuable insights. For example, a DFT study on the intermolecular proton exchange between benzoic acid derivatives and a radical elucidated the transfer mechanism and calculated the activation barriers. buketov.edu.kz Such studies can determine whether a reaction proceeds through a hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) mechanism. buketov.edu.kz
In the context of synthesis, computational modeling can help understand and optimize reaction conditions. For instance, in the Claisen rearrangement of aliphatic ketones, calculations of free energies for transition states helped to explain the observed reactivity and identify stable acid catalysts. jyu.fi
The atmospheric reactions of benzoic acid with radicals like OH, NO₃, and SO₄⁻ have also been studied using computational methods. rsc.org These studies determine reaction pathways, potential energy barriers, and rate constants, which are crucial for understanding the environmental fate of such compounds. rsc.org
Kinetic studies and modeling of the esterification of benzoic acid have been performed to determine reaction orders, rate constants, and activation energies. dnu.dp.uaresearchgate.net This information is essential for the industrial production of benzoic acid esters. researchgate.net
Emerging Research Frontiers and Future Prospects for 3 Benzyloxy 5 Bromobenzoic Acid
Development of Novel Catalytic Systems for Its Synthesis
The conventional synthesis of 3-Benzyloxy-5-bromobenzoic acid typically involves the Williamson ether synthesis, reacting 3-bromo-5-hydroxybenzoic acid with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. chemicalbook.commdpi.com While effective, this method can require harsh conditions and lengthy reaction times. The future of its synthesis lies in the development of more efficient, selective, and sustainable catalytic systems.
Modern organometallic catalysis offers significant promise. Advanced palladium- and nickel-based catalyst systems, which have revolutionized cross-coupling reactions, could be adapted for the C-O bond formation in the benzylation step. For instance, catalysts developed for allylic amination and substitution reactions demonstrate the potential for nickel to mediate complex bond formations under milder conditions. nih.gov The development of air- and moisture-stable pre-catalysts, such as specific palladium(II) acetate (B1210297) complexes, could simplify the operational setup and improve reproducibility for large-scale synthesis. sigmaaldrich.com Research into novel reagents and catalysts is a continuous effort to facilitate synthesis, offering milder conditions and broader substrate scopes that could be applied here. sigmaaldrich.com
Furthermore, the bromine atom on the aromatic ring serves as a handle for further diversification through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. The synthesis of complex biphenyl (B1667301) carboxylic acids using Suzuki coupling highlights a pathway where the bromo-substituted scaffold can be used to create more elaborate molecules. uni-muenchen.de Future research will likely focus on developing catalysts that can perform these transformations selectively in the presence of the benzyloxy and carboxylic acid groups, or catalysts that can achieve the initial benzylation with greater efficiency.
Table 1: Potential Catalytic Systems for Synthesis and Derivatization
| Catalytic Approach | Potential Application | Advantages |
|---|---|---|
| Advanced Pd/Ni Catalysis | C-O bond formation (benzylation) | Milder reaction conditions, higher yields, improved functional group tolerance. |
| Suzuki Coupling | C-C bond formation at the bromine position | Creation of bi-aryl derivatives for materials or pharmaceutical applications. |
| Buchwald-Hartwig Amination | C-N bond formation at the bromine position | Synthesis of novel amine derivatives for biological screening. |
| Photoredox Catalysis | Benzylic functionalization / C-Br activation | Use of light to drive reactions under very mild conditions, enabling new reaction pathways. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch reactor, is a rapidly emerging technology with significant advantages in safety, efficiency, and scalability. interchim.com The synthesis of this compound is well-suited for adaptation to flow chemistry platforms.
Key benefits include superior control over reaction parameters like temperature and pressure. interchim.com Exothermic steps can be managed safely due to the high surface-area-to-volume ratio of flow reactors, and the use of superheated solvents can dramatically accelerate reaction rates. interchim.comnih.gov This would reduce the multi-hour reaction times often seen in batch syntheses. mdpi.com Furthermore, hazardous or noxious reagents can be contained within the closed system, enhancing laboratory safety. cam.ac.uk
The integration of in-line analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, allows for real-time reaction monitoring and optimization. beilstein-journals.org This data can be fed into automated systems that can adjust reaction conditions to maximize yield and purity, paving the way for a fully automated, on-demand synthesis of this compound and its derivatives. cam.ac.ukbeilstein-journals.org This approach minimizes waste and allows for rapid library synthesis for screening purposes. cam.ac.uk
Applications in Materials Science, Supramolecular Chemistry, and Nano-Biotechnology
The unique trifunctional nature of this compound—comprising a carboxylic acid, a bulky benzyloxy group, and a reactive bromine atom—makes it a highly attractive building block for advanced materials. cymitquimica.combldpharm.com
In supramolecular chemistry , the carboxylic acid group is a classic hydrogen-bond donor and acceptor, capable of forming predictable, stable structures. For example, the related compound 3,5-bis(benzyloxy)benzoic acid is used to create centrosymmetric ring structures via hydrogen bonds, which serve as a basis for designing dendritic polyesters and luminescent lanthanide complexes. researchgate.net The title compound could form similar one-dimensional chains or more complex three-dimensional networks, with the bromine atom available for post-assembly modification.
In materials science , this compound can serve as a monomer or precursor for functional polymers and organic materials. bldpharm.com The benzyloxy group can influence solubility and packing in the solid state, while the bromine atom allows for its incorporation into larger structures via polymerization or cross-coupling reactions.
In nano-biotechnology , while direct applications are still speculative, the compound's structure is relevant. Nanobiotechnology focuses on creating nanoscale materials for biomedical applications like drug delivery. nih.govmdpi.com Benzoic acid derivatives are staples of medicinal chemistry. This compound could act as a linker molecule, attaching a therapeutic agent to a nanoparticle carrier. Its amphiphilic character, with a polar acid head and a nonpolar benzyloxy tail, could be exploited in the formation of self-assembled nanostructures like micelles or liposomes for targeted drug delivery. mdpi.com
Table 2: Potential Applications in Advanced Fields
| Field | Potential Role of this compound | Key Functional Groups |
|---|---|---|
| Supramolecular Chemistry | Building block for hydrogen-bonded networks, coordination polymers. | Carboxylic acid, Benzyloxy group. |
| Materials Science | Monomer for specialty polymers, precursor for liquid crystals. | Carboxylic acid, Bromine atom. |
| Nano-Biotechnology | Linker for drug-nanoparticle conjugates, component of self-assembling drug delivery systems. | Carboxylic acid, Benzyloxy group, Bromine atom. |
Leverage of Artificial Intelligence and Machine Learning in Rational Design and Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are transforming chemical research by enabling predictive modeling and rational design. For a scaffold like this compound, AI/ML can accelerate the discovery of new derivatives and applications in several ways.
First, ML algorithms can predict the outcomes of synthetic reactions, helping chemists to optimize conditions for synthesizing derivatives without extensive trial-and-error experimentation. This is particularly valuable when planning multi-step syntheses.
Second, AI can be used for the de novo design of molecules. By training on vast datasets of known molecules and their properties, a generative model could suggest novel modifications to the this compound core to maximize a desired property, such as binding affinity to a specific protein target or achieving specific electronic properties for a material.
Third, predictive models can perform virtual screening of thousands of potential derivatives, estimating their biological activity or material characteristics. This allows researchers to prioritize the synthesis of only the most promising candidates. For example, models could predict which substituents at the bromine position would yield potent PPARα agonists, similar to how related structures have been optimized. nih.gov
Addressing Challenges in Synthetic Accessibility and Biological Profiling
Despite its potential, realizing the promise of this compound requires overcoming key challenges in its synthesis and biological evaluation.
From a synthetic accessibility standpoint, while the core structure is known, creating derivatives in a controlled and efficient manner can be difficult. chemicalbook.com Selectively reacting one functional group without affecting the others (e.g., performing a Suzuki coupling on the bromine without cleaving the benzyl ether) requires robust and orthogonal chemical strategies. Scaling up the synthesis while maintaining high purity is another hurdle that technologies like flow chemistry are poised to address. interchim.com
The challenge in biological profiling is the vastness of biological space. Identifying a therapeutic use for this compound or its derivatives requires screening against numerous biological targets, a process that is both time-consuming and expensive. A key future prospect is the use of high-throughput screening (HTS) in combination with cell-based assays to rapidly profile the molecule against diverse target classes. Furthermore, detailed structure-activity relationship (SAR) studies, like those performed on related isoquinolin-1-ones, are crucial to understand how modifications to the scaffold affect biological activity. bath.ac.uk Early-stage profiling of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will also be essential to guide the development of any potential therapeutic agent.
Q & A
Q. Critical Factors :
Q. Troubleshooting :
- Kinetic Studies : Monitor reaction progression via inline NMR or FTIR to identify side reactions .
- Replicate Literature Protocols : Ensure exact replication of solvent systems (e.g., DMF vs. THF) and drying agents (e.g., MgSO₄ vs. Na₂SO₄) .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns. The benzyloxy group shows a triplet at δ 4.9–5.1 ppm (CH₂), while the aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm .
- IR Spectroscopy : Detect carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) and benzyl ether (C-O-C at ~1250 cm⁻¹) .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 325) .
Q. Data Interpretation Tips :
- Overlapping signals in NMR? Use DEPT-135 or COSY to distinguish adjacent protons .
- Unexpected MS fragments? Check for decarboxylation or debenzylation during ionization .
Advanced: What strategies optimize regioselectivity in electrophilic substitutions involving this compound?
Methodological Answer:
The benzyloxy group acts as an ortho/para-director, while the bromine is a meta-director. To enhance regiocontrol:
Q. Case Study :
- Nitration : HNO₃/H₂SO₄ selectively nitrates the para position to the benzyloxy group, avoiding the bromine-meta site .
Advanced: What are common side reactions during coupling of this compound with arylboronic acids?
Methodological Answer:
In Suzuki-Miyaura couplings:
Q. Optimization Table :
| Condition | Yield (%) | Byproducts (%) | Source |
|---|---|---|---|
| Pd(OAc)₂, SPhos | 92 | <3 | |
| PdCl₂, PPh₃ | 75 | 15 |
Basic: How does the benzyloxy group influence reactivity in further synthetic modifications?
Methodological Answer:
Q. Application Example :
- Deprotection : Post-coupling removal of the benzyl group yields hydroxylated intermediates for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
